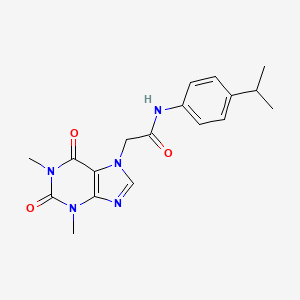
JNJ-37822681
Overview
Description
JNJ-37822681 is a novel, potent, specific, centrally active, fast-dissociating dopamine D2 receptor antagonist. It has been primarily studied for its potential in treating schizophrenia and bipolar disorder . This compound is unique due to its high specificity for dopamine D2 receptors and its fast dissociation rate, which may contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics .
Preparation Methods
The synthesis of JNJ-37822681 involves several key steps. The compound is identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine . The preparation method includes:
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridazinamine Core: The pyridazinamine core is formed through a cyclization reaction involving appropriate precursors.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyridazinamine core under specific reaction conditions to yield this compound.
Chemical Reactions Analysis
JNJ-37822681 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
JNJ-37822681 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine D2 receptor antagonists.
Biology: The compound is utilized in research to understand the role of dopamine D2 receptors in various biological processes.
Medicine: This compound is being investigated for its potential therapeutic effects in treating schizophrenia and bipolar disorder
Mechanism of Action
JNJ-37822681 exerts its effects by specifically binding to and antagonizing dopamine D2 receptors in the brain . This antagonism helps to modulate dopaminergic neurotransmission, which is often dysregulated in conditions like schizophrenia and bipolar disorder. The fast dissociation rate from the D2 receptors is believed to contribute to a lower incidence of extrapyramidal symptoms, making it a promising candidate for therapeutic use .
Comparison with Similar Compounds
JNJ-37822681 is compared with other dopamine D2 receptor antagonists such as haloperidol and olanzapine . While haloperidol is known for its high potency, it often causes significant extrapyramidal symptoms. Olanzapine, on the other hand, has a broader receptor profile, leading to various side effects. This compound stands out due to its high specificity for dopamine D2 receptors and its fast dissociation rate, which may result in fewer side effects .
Similar Compounds
Haloperidol: A potent dopamine D2 receptor antagonist with a high incidence of extrapyramidal symptoms.
Olanzapine: An atypical antipsychotic with a broader receptor profile and various side effects.
Risperidone: Another atypical antipsychotic with a different receptor binding profile.
Properties
CAS No. |
935776-74-2 |
|---|---|
Molecular Formula |
C17H17F5N4 |
Molecular Weight |
372.34 g/mol |
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25) |
InChI Key |
UVUYWJWYRLJHEN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |
Appearance |
Solid powder |
Key on ui other cas no. |
935776-74-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-37822681 N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


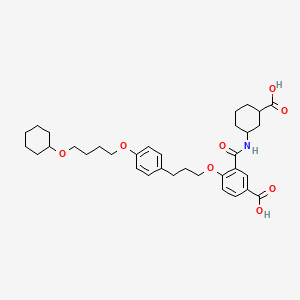
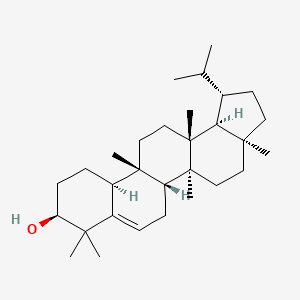

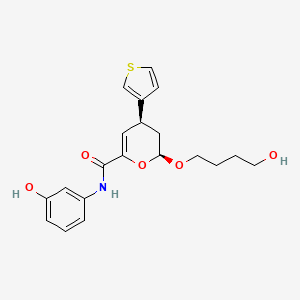



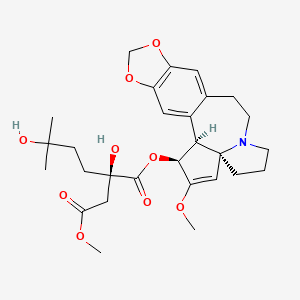

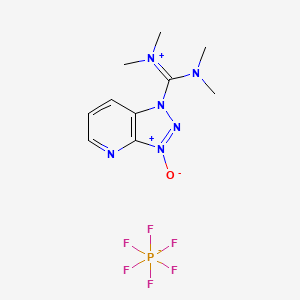
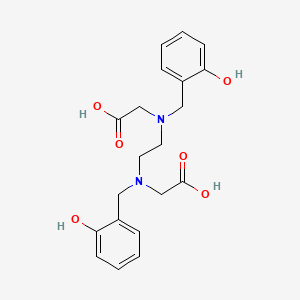

![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
